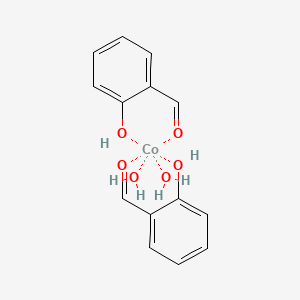

Cobalt(II) salicylaldehyde dihydrate

Description

Significance in Coordination Chemistry and Metal Complex Research

The significance of cobalt(II) complexes with salicylaldehyde (B1680747) and related Schiff base ligands is multifaceted. These complexes have been instrumental as model systems for understanding fundamental chemical processes. A key area of interest is their ability to reversibly bind molecular oxygen, which has made them valuable models for studying the function of natural oxygen carriers like hemoglobin and myoglobin (B1173299).

Furthermore, these cobalt complexes are recognized for their catalytic activity in various organic reactions. acs.orgresearchgate.net Their applications span from oxidation and reduction reactions to complex C-H functionalization and cross-coupling reactions, highlighting their potential in synthetic chemistry. acs.orgresearchgate.net In recent years, a surge of interest has been directed towards the biological applications of these compounds. Research has demonstrated that salicylaldehyde-based cobalt(II) complexes and their derivatives exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. researchgate.netnih.govnih.gov This has opened avenues for the development of new therapeutic agents. nih.gov

Historical Context of Salicylaldehyde-Based Ligands in Cobalt Chemistry

The use of salicylaldehyde and its derivatives, particularly Schiff bases, as ligands in coordination chemistry has a rich history. The foundational work on Schiff base metal complexes was pioneered by Pfeiffer and his collaborators in the 1930s. They synthesized a wide variety of these compounds and established their basic structural features.

A pivotal moment in the history of cobalt-salicylaldehyde chemistry came in the 1940s with the work of Melvin Calvin, who would later receive the Nobel Prize for his research on photosynthesis. ebsco.combritannica.comwikipedia.orgopenmedscience.com Calvin and his group conducted extensive studies on cobalt(II) Schiff base complexes derived from salicylaldehyde, famously demonstrating their capacity to act as synthetic oxygen carriers. nih.gov This discovery was a landmark achievement, providing one of the first synthetic mimics of a biological function and stimulating decades of research into bioinorganic chemistry and the development of reversible oxygen-binding materials. lbl.gov

Current Research Landscape and Future Perspectives

The research landscape for cobalt(II) salicylaldehyde complexes remains vibrant and continues to expand into new areas. Current investigations are largely focused on two major fronts: advanced catalysis and medicinal inorganic chemistry.

In catalysis, researchers are designing novel salicylaldehyde-based ligands to create cobalt complexes with enhanced efficiency and selectivity for challenging organic transformations. acs.orgresearchgate.net This includes the development of catalysts for "green" chemistry applications that minimize waste and energy consumption.

In the biomedical field, the focus is on synthesizing and evaluating new cobalt(II) Schiff base complexes as potential therapeutic agents. researchgate.net Studies are exploring their efficacy against various cancer cell lines, multidrug-resistant bacteria, and viruses. researchgate.netnih.gov The ability to systematically modify the salicylaldehyde ligand allows for the fine-tuning of the complex's electronic and steric properties, which in turn influences its biological activity.

Future perspectives point towards the integration of these complexes into materials science, such as the development of sensors, and their application in nanotechnology. Water-soluble Schiff base complexes are also gaining attention as environmentally friendly alternatives for various applications. The continued exploration of their structure-activity relationships is expected to lead to the rational design of highly effective and targeted catalysts and metallodrugs.

Scope and Research Objectives for Cobalt(II) Salicylaldehyde Dihydrate Studies

The study of Cobalt(II) salicylaldehyde dihydrate and its analogues encompasses a well-defined set of research objectives. These studies are crucial for fully understanding and harnessing the potential of these versatile compounds.

Key Research Objectives:

Synthesis and Derivatization: A primary objective is the synthesis of the parent complex and a wide array of its derivatives. This involves reacting salicylaldehyde or its substituted forms with various amines to create a library of Schiff base ligands, which are then complexed with cobalt(II). asianpubs.orgfudutsinma.edu.ngrecentscientific.com

Structural Characterization: A thorough characterization of these complexes is essential. Researchers employ a suite of analytical techniques to determine the precise structure and bonding. This includes elemental analysis, infrared (IR) spectroscopy to identify the coordination mode of the ligand, and UV-Visible spectroscopy to study the electronic properties. fudutsinma.edu.ngijcrt.org Magnetic susceptibility measurements are used to confirm the oxidation state and spin state of the cobalt ion. fudutsinma.edu.ng For definitive structural elucidation, single-crystal X-ray diffraction is the gold standard.

Evaluation of Reactivity and Stability: Understanding the chemical behavior of these complexes is critical. This includes studying their stability under different conditions, their electrochemical properties via techniques like cyclic voltammetry, and their reactivity towards various substrates, especially in the context of catalysis and biological interactions.

Biological and Catalytic Screening: A significant portion of current research is dedicated to screening these complexes for specific applications. This involves in vitro testing against bacterial and fungal strains, cancer cell lines, and viruses to assess their medicinal potential. researchgate.netresearchgate.net Similarly, their catalytic performance is evaluated for a range of organic reactions to identify promising candidates for industrial or laboratory synthesis. acs.orgresearchgate.net

The pursuit of these objectives ensures a comprehensive understanding of salicylaldehyde-based cobalt complexes, paving the way for new discoveries and applications.

Data Tables

Table 1: Recent Research Applications of Salicylaldehyde-Based Cobalt(II) Complexes

| Research Focus | Ligand Type | Key Finding |

|---|---|---|

| Antiviral Activity | Schiff base from salicylaldehyde and 4-chlorophenylethanamine | Displayed moderate antiviral activity against COVID-19 and hepatitis B virus. researchgate.net |

| Anticancer Activity | Tridentate Schiff bases from salicylaldehyde | Cobalt complexes are among the most promising candidates for generating anti-cancer drugs. nih.gov |

| Catalysis | Salicylaldehyde ligand | Enabled a cobalt(II)-catalyzed C-H alkoxylation of indoles with secondary alcohols. acs.org |

| Catalysis | Salicylaldehyde ligand | Promoted a cobalt-catalyzed selective C2-H Heck reaction of native (N-H) indoles. researchgate.net |

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | Cobalt(II) salicylaldehyde dihydrate | | Bis(salicylaldehyde)cobalt(II) dihydrate | | Salicylaldehyde | | Cobalt(II) | | 4-chlorophenylethanamine | | Carbon dioxide | | Hemoglobin | | Myoglobin |

Structure

3D Structure of Parent

Properties

CAS No. |

21039-01-0 |

|---|---|

Molecular Formula |

C14H16CoO6 |

Molecular Weight |

339.21 g/mol |

IUPAC Name |

cobalt;2-hydroxybenzaldehyde;dihydrate |

InChI |

InChI=1S/2C7H6O2.Co.2H2O/c2*8-5-6-3-1-2-4-7(6)9;;;/h2*1-5,9H;;2*1H2 |

InChI Key |

PSEVSPATYJWRKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)O.C1=CC=C(C(=C1)C=O)O.O.O.[Co] |

Origin of Product |

United States |

Synthetic Methodologies for Cobalt Ii Salicylaldehyde Dihydrate and Its Derivatives

Conventional Solution-Phase Synthesis Routes

The most common and straightforward method for synthesizing Cobalt(II) salicylaldehyde (B1680747) complexes is through conventional solution-phase reactions. This typically involves the direct reaction of a cobalt(II) salt, such as cobalt(II) acetate (B1210297) tetrahydrate or cobalt(II) chloride hexahydrate, with salicylaldehyde in a suitable solvent. noveltyjournals.comscirp.org Ethanol or methanol (B129727) are frequently used as solvents due to their ability to dissolve the reactants and facilitate the precipitation of the product upon cooling.

In a typical procedure, stoichiometric amounts of the cobalt(II) salt and salicylaldehyde are dissolved in separate portions of the solvent and then mixed. The reaction mixture is often heated under reflux for a period ranging from one to several hours to ensure complete reaction. noveltyjournals.commdpi.com Upon cooling the solution to room temperature, the desired Cobalt(II) salicylaldehyde complex precipitates out and can be collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried. noveltyjournals.com The resulting complexes are generally stable under ambient conditions. ijcrt.orgresearchgate.net

Microwave-Assisted Synthetic Approaches

In recent years, microwave-assisted synthesis has emerged as a green and efficient alternative to conventional heating methods for the preparation of cobalt(II) salicylaldehyde complexes and their derivatives. nih.gov This technique offers several advantages, including significantly reduced reaction times, higher yields, and milder reaction conditions. nih.govresearchgate.net The rapid and uniform heating provided by microwave irradiation can accelerate the reaction rate, often leading to the formation of pure products in a matter of minutes compared to hours with conventional refluxing. nih.govimpactfactor.org

For the synthesis of Schiff base ligands derived from salicylaldehyde and their subsequent complexation with cobalt(II), microwave irradiation has proven to be particularly effective. researchgate.netdntb.gov.ua For instance, the condensation of salicylaldehyde with various amines to form Schiff bases can be achieved in high yields within a few minutes under microwave irradiation. impactfactor.org Similarly, the complexation of these pre-formed ligands with cobalt(II) salts is also expedited by this method. researchgate.net The optimization of microwave synthesis often involves adjusting the microwave power and irradiation time to achieve the best results. mdpi.com

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours nih.gov | Minutes nih.govimpactfactor.org |

| Yield | Good to High | Often Higher nih.govresearchgate.net |

| Energy Consumption | Higher | Lower |

| Environmental Impact | Potential for solvent evaporation | Considered a "green" method nih.gov |

Anaerobic Synthesis Techniques for Oxygen-Sensitive Complexes

Certain cobalt(II) salicylaldehyde complexes, particularly those designed to mimic the oxygen-carrying capabilities of biological systems like myoglobin (B1173299), are sensitive to air and can be readily oxidized to cobalt(III) complexes. umass.eduajchem-a.com The synthesis of these oxygen-sensitive compounds necessitates the use of anaerobic techniques to prevent unwanted oxidation. umass.edu

The general procedure involves carrying out the reaction under an inert atmosphere, such as nitrogen or argon. umass.edu This is typically achieved by using Schlenk line techniques or by performing the synthesis in a glovebox. All solvents and reagents must be thoroughly deoxygenated prior to use, which can be accomplished by bubbling an inert gas through the liquids or by freeze-pump-thaw cycles. umass.edu

For example, the synthesis of Co(salen), a well-known oxygen-carrying complex, is often performed under a nitrogen atmosphere. umass.edu Cobalt(II) acetate is added to a solution of the salen ligand in a deoxygenated solvent. The reaction is then heated under reflux while maintaining the inert atmosphere. The resulting product is filtered and washed under anaerobic conditions to yield the desired "active" form of the complex, which can reversibly bind dioxygen. umass.edu

Synthesis of Related Salicylaldehyde-Based Schiff Base Ligands

The versatility of cobalt(II) salicylaldehyde chemistry is greatly expanded through the synthesis of a wide array of Schiff base ligands derived from salicylaldehyde. These ligands are typically formed through the condensation of salicylaldehyde with a primary amine, a reaction that can be readily achieved and offers a high degree of modularity. recentscientific.comtandfonline.com

Condensation Reactions with Various Amines and Hydrazones

The condensation of salicylaldehyde with a diverse range of primary amines and hydrazones is a fundamental method for preparing a vast library of Schiff base ligands. recentscientific.comtandfonline.comfudutsinma.edu.ng This reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of salicylaldehyde, followed by dehydration to form the characteristic imine (or azomethine) C=N bond. recentscientific.com

The reaction conditions are generally mild, often involving stirring the reactants at room temperature or gentle heating in a solvent like ethanol. noveltyjournals.comrecentscientific.com The choice of amine or hydrazone is critical as it dictates the structure and properties of the resulting ligand and its subsequent cobalt complex. A wide variety of amines have been utilized, including simple anilines, substituted anilines, and diamines. noveltyjournals.commdpi.comrecentscientific.com Similarly, hydrazones and their derivatives, such as benzoyl hydrazones and thiosemicarbazones, have been condensed with salicylaldehyde to produce ligands with different donor atom sets. researchgate.netresearchgate.net

The resulting Schiff base ligands can act as bidentate, tridentate, or tetradentate chelating agents, coordinating to the cobalt(II) ion through the phenolic oxygen and the imine nitrogen atoms, and potentially other donor atoms present in the amine or hydrazone moiety. ijcrt.org

Macrocyclic Ligand Formation via Template Reactions

The formation of macrocyclic Schiff base ligands can be effectively achieved through template reactions, where a metal ion, such as cobalt(II), directs the condensation of the precursor molecules. researchgate.net The cobalt(II) ion acts as a template, organizing the reacting components in a specific orientation that favors the formation of the macrocyclic structure. researchgate.net

In a typical template synthesis, a cobalt(II) salt is added to a reaction mixture containing salicylaldehyde (or a derivative) and a diamine. The cobalt(II) ion coordinates to the reactants, bringing them into close proximity and facilitating the intramolecular cyclization reaction. This method is particularly useful for the synthesis of [2+2] or [3+3] macrocycles from the condensation of diformyl precursors and diamines. researchgate.net

An interesting aspect of these template reactions is that cobalt(II) often undergoes oxidation to cobalt(III) during the reaction, leading to the formation of kinetically inert cobalt(III) macrocyclic complexes. researchgate.net

Derivatization and Structural Modification Strategies

The core structure of Cobalt(II) salicylaldehyde and its Schiff base derivatives can be further modified to fine-tune their electronic and steric properties. These modifications can be achieved either by using substituted salicylaldehydes as starting materials or by post-synthesis modification of the complex.

Using substituted salicylaldehydes, such as 5-bromo-salicylaldehyde, 5-chloro-salicylaldehyde, or 4-methoxy-salicylaldehyde, allows for the introduction of electron-donating or electron-withdrawing groups onto the aromatic ring. asianpubs.org This, in turn, influences the electronic properties of the resulting cobalt complex. ijcrt.org Similarly, the use of sulfonated salicylaldehyde can increase the water solubility of the final complex. southern.edu

Post-synthesis modifications can involve reactions at the coordinated ligand. For instance, the introduction of different axial ligands to a pre-formed cobalt(II) Schiff base complex can alter its coordination geometry and reactivity. ajchem-a.com Heterochelates of cobalt(III) have been synthesized by reacting a cobalt(II) hydrazone complex with other ligands like acetylacetone (B45752) or glycine (B1666218) in the presence of oxygen. These derivatization strategies provide a powerful tool for designing cobalt complexes with specific desired properties.

Synthesis of Substituted Salicylaldehyde Analogues

A primary strategy for modifying the properties of cobalt(II) salicylaldehyde complexes is the introduction of various substituents onto the aromatic ring of the salicylaldehyde moiety. These substituents can alter the electronic properties of the ligand, which in turn influences the stability and reactivity of the metal complex.

The synthesis typically involves the condensation of a substituted salicylaldehyde with a primary amine or a similar molecule to form a Schiff base ligand, which is then reacted with a cobalt(II) salt. A range of functional groups has been successfully incorporated. For instance, new Schiff base ligands have been synthesized from the condensation of 4-nitroaniline (B120555) with salicylaldehyde derivatives such as 5-bromo-salicylaldehyde, 5-chlorosalicylaldehyde, and 4-methoxysalicylaldehyde. asianpubs.org These ligands readily form complexes with cobalt(II). asianpubs.org Similarly, cobalt(II) complexes with the general formula [Co(X-salo)₂(dpamH)] have been prepared, where X-saloH represents salicylaldehyde substituted with groups like 5-NO₂, 5-CH₃, 5-Br, and 5-Cl. researchgate.net

Unsymmetrical Schiff base ligands can also be prepared. One method involves a 1:1:1 molar ratio condensation of 2-hydroxy naphthaldehyde, a substituted salicylaldehyde, and ethane-1,2-dihydrazide to create novel ligands that form square planar Co(II) complexes. ijcrt.org Another approach involves reacting substituted benzoylhydrazides with salicylaldehyde to form hydrazones, which subsequently coordinate with cobalt(II). tandfonline.com The synthesis of a Schiff base from salicylaldehyde and 2,4-dinitrophenyl hydrazine (B178648) and its subsequent complexation with cobalt(II) has also been reported. fudutsinma.edu.ng These modifications demonstrate the versatility of using substituted salicylaldehydes to tune the characteristics of the final cobalt complex. asianpubs.orgresearchgate.netnih.gov

Table 1: Examples of Cobalt(II) Complexes with Substituted Salicylaldehyde Analogues

| Salicylaldehyde Derivative | Other Ligand Component(s) | Resulting Complex Formula/Type |

|---|---|---|

| 5-X-salicylaldehyde (X = NO₂, CH₃, Br, Cl) | 2,2′-dipyridylamine (dpamH) | [Co(X-salo)₂(dpamH)] |

| 5-X-salicylaldehyde (X = Br, Cl) or 4-OCH₃-salicylaldehyde | 4-nitroaniline | [Co(L)₂] type |

| Functionalized salicylaldehyde | 2-hydroxynaphthaldehyde, ethan-1,2-dihydrazide | [CoL] type (unsymmetrical Schiff base) |

| Salicylaldehyde | 2,4-dinitrophenyl hydrazine | Co(II) complex |

| 3-methoxy salicylaldehyde | pyridine-2,6-dicarbohydrazide (B1583541) | Polynuclear Co(II) complex |

Incorporation of Bulky Ligands

The introduction of sterically bulky groups into the ligand structure is a powerful tool for controlling the coordination number and geometry of the resulting cobalt(II) complex. Large, sterically demanding ligands can prevent the formation of higher-coordinate species, stabilize unusual geometries, and influence the reactivity of the metal center.

Bulky substituents can be placed on various parts of the ligand. For example, binuclear cobalt(II) complexes have been synthesized using Schiff base ligands derived from 3,3'-diformyl-2,2'-dihydroxy-1,1'-biphenyl and bulky anilines like 2,6-di-i-sopropylphenylaniline. rsc.org The steric hindrance from the isopropyl groups plays a crucial role in the structure of the final dimeric complex. rsc.org Similarly, the use of 3,5-di(tert-butyl)salicylaldehyde in creating hydrazone ligands leads to mononuclear complexes due to the significant steric effect of the tert-butyl groups. researchgate.net

Another strategy involves using bulky ancillary ligands, such as tertiary phosphanes. Cobalt complexes with Salen-type ligands (derived from salicylaldehyde) have been prepared with bulky phosphanes like tributylphosphine (B147548) (PBu₃) and dimethylphenylphosphine (B1211355) (PMe₂Ph) occupying axial positions in a distorted octahedral geometry. inorgchemres.org Sterically hindered tetradentate phenol-based ligands, such as N,N′-dimethyl-N,N′-bis(2-hydroxy-3,5-dimethylbenzyl)ethylenediamine, have also been employed to create mononuclear cobalt(II) complexes. mdpi.com Furthermore, bulky N₄-donor ligands like tris(2-pyridylmethyl)amine (B178826) (TPA) and its derivatives have been used in the synthesis of cobalt(II)–salicylate complexes, highlighting a related approach where the bulk originates from a separate coordinating molecule. lookchem.com

Preparation of Mixed Ligand Cobalt(II) Complexes

Mixed ligand cobalt(II) complexes, which contain more than one type of ligand coordinated to the central metal ion, offer a pathway to fine-tune the coordination environment and properties of the complex. This approach involves reacting a cobalt(II) salt with a salicylaldehyde-based ligand in the presence of other coordinating molecules.

A variety of secondary ligands have been explored. For instance, new cobalt(II) complexes have been synthesized with mixed ligands including salicylaldehyde thiosemicarbazone and carboxylic acids like salicylic (B10762653) acid or anthranilic acid. rdd.edu.iq Another common strategy is the use of neutral N-donor ligands. Octahedral mixed-ligand complexes have been produced by reacting pre-formed cobalt(II)-Schiff base complexes with imidazole, benzimidazole, or pyridine (B92270). bohrium.com Similarly, cobalt(II) complexes of substituted salicylaldehydes have been prepared with 2,2′-dipyridylamine acting as a co-ligand. researchgate.net

The synthesis of mixed ligand complexes of cobalt(II) has also been achieved with bidentate ligands derived from salicylaldehyde and other carbonyl compounds, such as 2-hydroxyacetophenone (B1195853) or β-diketones. researchgate.net The use of amino acids as co-ligands with salicylaldehyde has also been demonstrated. researchgate.net In a different approach, a mononuclear octahedral mixed-ligand cobalt(II) complex was prepared using a tetradentate Schiff base ligand in conjunction with sodium benzoate, which acts as an ancillary ligand. mdpi.com These syntheses typically yield complexes with the general formula [CoLL'(H₂O)₂], where HL and HL' are the two different carbonyl-containing ligands. researchgate.net

Table 2: Examples of Mixed Ligand Cobalt(II) Salicylaldehyde Complexes

| Salicylaldehyde-Based Ligand (L) | Ancillary Ligand (L') | Resulting Complex Formula |

|---|---|---|

| Salicylaldehyde thiosemicarbazone | Carboxylic acids (e.g., salicylic acid) | Co₂(AH₂)₂(STH₂)₂(NO₃)₂₂ |

| (E)-2-((phenylimino)methyl)phenol | Imidazole, Benzimidazole, Pyridine | [Co(L)₂(L')₂] |

| 5-X-salo⁻ (X = CH₃, Cl, Br) | 2,2′-dipyridylamine | [Co(X-salo)₂(dpamH)] |

| 5-chlorosalicylaldehyde | Salicylaldehyde, 2-hydroxyacetophenone, etc. | [CoLL'(H₂O)₂] |

| N,N′-dimethyl-N,N′-bis(2-hydroxy-3,5-dimethylbenzyl)ethylenediamine | Benzoate | [Co(H₂L)(PhCOO)₂] |

Binuclear and Polynuclear Cobalt(II) Complex Synthesis

The design of ligands capable of bridging multiple metal centers is key to the synthesis of binuclear and polynuclear cobalt(II) complexes. These multimetallic structures often exhibit interesting magnetic and catalytic properties that are distinct from their mononuclear counterparts.

One effective strategy involves using Schiff base ligands that possess multiple coordination sites positioned to bind to more than one metal ion. For example, tridentate Schiff bases derived from the reaction of pyridine-2,6-dicarbohydrazide with salicylaldehyde or 3-methoxy salicylaldehyde have been used to synthesize polynuclear cobalt(II) complexes in a 1:3 metal-to-ligand molar ratio. imp.kiev.ua In these structures, the ligands coordinate to the metal ions through phenolic oxygen, amide, and azomethine nitrogen atoms. imp.kiev.ua

Another approach yields binuclear complexes where two cobalt centers are held in close proximity. The reaction of cobalt nitrate (B79036) or acetate with salicylaldehyde thiosemicarbazone and a carboxylic acid can form binuclear complexes, particularly in a basic medium where the proposed formula is [Co₂(AH)₂(STH)₂]. rdd.edu.iq Hydrazones derived from substituted benzoylhydrazides and salicylaldehyde can also form dimeric complexes. tandfonline.com Specifically designed ligands, such as those derived from 3,3'-diformyl-2,2'-dihydroxy-1,1'-biphenyl, have been used to create novel air-stable, binuclear cobalt(II) complexes with formulas like [Co(H₂L¹)]₂. rsc.org In some dimeric structures, phenoxyl oxygen atoms from the salicylaldehyde moiety can act as bridging units between two metal centers, a formation known for cobalt complexes. researchgate.net

Hybrid Inorganic-Organic Ligand Design

A sophisticated approach in coordination chemistry involves the creation of hybrid inorganic-organic materials, where a metal-organic complex, such as one containing cobalt and a salicylaldehyde derivative, is integrated with a purely inorganic component. This strategy allows for the combination of properties from both organic and inorganic realms, leading to materials with novel functionalities.

One prominent method in this area is the use of polyoxometalates (POMs) as inorganic building blocks. Schiff base ligands containing multiple coordination sites can be designed to link transition metal ions and POM clusters. For example, a Schiff base ligand synthesized from the condensation of salicylaldehyde and 4-amino-4H-1,2,4-triazole has been used to create hybrid materials. This ligand, which contains nitrogen donor atoms from the triazole ring, can coordinate to a metal center, which in turn can be linked to a polyoxometalate anion. The stoichiometry between the metal and the ligand can be crucial in determining the final structure of these hybrid compounds. This crystal engineering approach offers a pathway for the rational design and synthesis of novel POM-based hybrid molecules.

Structural Elucidation and Crystallography of Cobalt Ii Salicylaldehyde Dihydrate Complexes

Single Crystal X-ray Diffraction Analysis

Coordination Geometry around the Cobalt(II) Center

Pentacoordinate Geometries

While pentacoordinate, or five-coordinate, geometries are known in cobalt(II) chemistry, particularly with tripodal ligands that can form trigonal bipyramidal structures, this is not the observed geometry for Cobalt(II) salicylaldehyde (B1680747) dihydrate. unist.ac.kr Instead, crystallographic studies confirm that the cobalt ion in trans-diaquabis(salicylaldehydato)cobalt(II) is six-coordinate. researchgate.net The central cobalt atom is coordinated by four oxygen atoms from two bidentate salicylaldehydato ligands and two oxygen atoms from two water molecules, resulting in a distorted octahedral geometry. researchgate.net

Bond Lengths and Bond Angles Analysis

The coordination sphere around the cobalt(II) ion is characterized by specific bond lengths and angles that define its distorted octahedral geometry. The cobalt atom is bonded to two oxygen atoms from the deprotonated hydroxyl groups of the salicylaldehyde ligands, two oxygen atoms from the carbonyl groups of the ligands, and two oxygen atoms from the coordinated water molecules.

The Co–O bond distances for trans-diaquabis(salicylaldehydato)cobalt(II) have been reported to range between 2.041 Å and 2.074 Å. researchgate.net This relatively narrow range indicates a fairly symmetrical primary coordination sphere, although deviations from perfect octahedral symmetry are present. In related cobalt(II) Schiff base complexes derived from salicylaldehyde, Co-O bond lengths can vary more widely, for instance, from 1.909 Å to 2.006 Å in a tetrahedral complex. asianpubs.org The specific bond angles deviate from the ideal 90° and 180° of a perfect octahedron, confirming the "distorted" description of the geometry. researchgate.net

| Bond | Length (Å) | Reference |

|---|---|---|

| Co-O (salicylaldehydato) | 2.041 - 2.074 | researchgate.net |

| Co-O (water) | 2.041 - 2.074 | researchgate.net |

Intermolecular Interactions and Hydrogen Bonding Networks

The coordinated water molecules play a crucial role in the crystal packing of Cobalt(II) salicylaldehyde dihydrate, extending its structure into a higher-order assembly through intermolecular hydrogen bonds. These interactions are fundamental to the stability of the crystal lattice.

Powder X-ray Diffraction (PXRD) Studies

Powder X-ray diffraction (PXRD) is a vital analytical technique for the characterization of polycrystalline materials. It is used to identify crystalline phases, assess sample purity, and extract structural information like lattice parameters. For Cobalt(II) salicylaldehyde dihydrate, PXRD serves as a fingerprint method to confirm the identity of a bulk sample against the known structure determined by single-crystal analysis. tue.nlresearchgate.net

Identification of Crystalline Phases

Single-crystal X-ray diffraction has established that trans-diaquabis(salicylaldehydato)cobalt(II) crystallizes in the monoclinic system. researchgate.net One detailed study identifies the space group as C2/m. researchgate.net A related compound, diaquabis(5-chlorosalicylaldehydato)cobalt(II), also crystallizes in a monoclinic system (space group P121/c1). doaj.org

A PXRD pattern of a pure, bulk sample of Cobalt(II) salicylaldehyde dihydrate would exhibit a unique set of diffraction peaks at specific 2θ angles. The positions and relative intensities of these peaks are characteristic of its monoclinic crystal phase. By comparing an experimental PXRD pattern to a pattern calculated from the single-crystal structural data, one can confirm the phase purity of the synthesized material. tue.nl

Analysis of Particle Size and Strain

While PXRD can be used to analyze crystallite size and microstrain through the analysis of diffraction peak broadening, no specific studies reporting such an analysis for Cobalt(II) salicylaldehyde dihydrate were identified. In materials science, the average crystallite size can be estimated using the Scherrer equation, which relates the width of a diffraction peak to the crystallite dimension. This type of analysis is more commonly applied to nanomaterials or materials with very small crystalline domains. For instance, the particle size of cobalt oxide nanoparticles derived from a cobalt complex has been determined from the broadening of their XRD peaks. However, for a typical crystalline solid like the title compound, the peaks are generally sharp, indicating large crystallite sizes beyond the quantitative range of this method. The morphology of crystallites, such as an acicular (needle-like) habit, can sometimes be correlated with the relative intensities of certain peaks in a PXRD pattern, as has been observed for cobalt(II) oxalate (B1200264) dihydrates. scispace.com

Supramolecular Architectures and Frameworks

In this case, the individual, neutral trans-diaquabis(salicylaldehydato)cobalt(II) complexes act as the molecular building blocks. As detailed in section 3.1.5, these building blocks are assembled into a higher-order structure through a network of hydrogen bonds. The coordinated water molecules are essential linkers in this assembly, connecting the cobalt complexes into 2D sheets. researchgate.net This layered arrangement is the defining feature of the compound's supramolecular framework. The rational design and understanding of such frameworks are central to crystal engineering, where hydrogen bonds and other non-covalent interactions are used to construct novel solid-state materials with specific topologies and properties. nsf.govmdpi.comnsf.gov

Formation of Dimeric Units

In many cobalt(II) complexes involving salicylaldehyde-type ligands, the formation of dimeric or polynuclear structures is a common feature. This aggregation is typically driven by the coordination preferences of the cobalt(II) ion and the nature of the ligands. For a hypothetical dimeric unit of Cobalt(II) salicylaldehyde dihydrate, one could anticipate a structure where two [Co(C₇H₅O₂)₂(H₂O)₂] monomers are linked.

The coordination geometry around the cobalt(II) center is often octahedral. In the monomeric unit, the cobalt ion would be coordinated by two bidentate salicylaldehyde ligands and two water molecules. The salicylaldehyde ligand typically coordinates through the oxygen atoms of the deprotonated hydroxyl group and the carbonyl group.

The formation of a dimer could occur through several mechanisms, such as the bridging of phenolate (B1203915) oxygen atoms from the salicylaldehyde ligands between two cobalt centers. In such a scenario, one or both of the coordinated water molecules might be displaced or involved in stabilizing the dimer through hydrogen bonding. The magnetic properties of such dimeric species are often of interest, as the proximity of the two cobalt(II) centers can lead to magnetic coupling.

Table 1: Hypothetical Crystallographic Data for a Dimeric Cobalt(II) Salicylaldehyde Complex

| Parameter | Expected Value/Feature |

| Coordination Geometry | Distorted Octahedral |

| Bridging Ligand | Phenolate oxygen of the salicylaldehyde ligand |

| Co-O (salicylaldehyde) | ~1.9 - 2.1 Å |

| Co-O (water) | ~2.0 - 2.2 Å |

| Co---Co distance | Dependent on the nature of the bridging, typically > 3 Å |

| Key Angles | Angles around the Co(II) center would deviate from the ideal 90° and 180° of an octahedron. |

This table is illustrative and based on data for similar cobalt(II) complexes, not on experimental data for the specific title compound.

Self-Assembled 2D and 3D Supramolecular Structures

The assembly of monomeric or dimeric units into higher-dimensional supramolecular architectures is governed by non-covalent interactions. For Cobalt(II) salicylaldehyde dihydrate, hydrogen bonding and π-π stacking interactions would be the primary forces driving the formation of 2D and 3D networks. researchgate.net

Hydrogen Bonding: The coordinated water molecules and the oxygen atoms of the salicylaldehyde ligands are excellent hydrogen bond donors and acceptors. An extensive network of hydrogen bonds can link the individual complex units. For instance, the hydrogen atoms of the coordinated water molecules can form hydrogen bonds with the oxygen atoms of the salicylaldehyde ligands of neighboring complexes. This can lead to the formation of 1D chains, which can further assemble into 2D sheets or 3D frameworks.

The combination of these non-covalent interactions leads to a robust supramolecular structure where the individual cobalt complexes are held in a highly ordered arrangement.

Table 2: Potential Non-Covalent Interactions in the Supramolecular Assembly of Cobalt(II) Salicylaldehyde Dihydrate

| Interaction Type | Participating Groups | Role in Assembly |

| Hydrogen Bonding | Coordinated water molecules (donor), Salicylaldehyde oxygen atoms (acceptor) | Linking individual complex units into chains or sheets. |

| π-π Stacking | Aromatic rings of the salicylaldehyde ligands | Stabilizing the packing of the chains/sheets into a 3D network. |

This table outlines the likely interactions responsible for supramolecular assembly but is not based on specific experimental data for the title compound.

Spectroscopic Characterization of Cobalt Ii Salicylaldehyde Dihydrate Systems

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups involved in the coordination to the cobalt(II) center. By comparing the spectra of the free ligands with those of the metal complexes, it is possible to determine the mode of coordination. researchgate.net

The infrared spectra of salicylaldehyde (B1680747) and its derivatives are characterized by several key vibrational bands. In free salicylaldehyde, the carbonyl (C=O) stretching vibration appears around 1668-1679 cm⁻¹. ias.ac.innih.gov The presence of a strong intramolecular hydrogen bond in salicylaldehyde lowers this frequency from the typical value for aromatic aldehydes. ias.ac.in The phenolic O-H group is observed as a broad band in the region of 3300-3450 cm⁻¹.

In Schiff base complexes derived from the condensation of salicylaldehyde with amines, the C=O band is replaced by the azomethine (C=N) stretching vibration. This band typically appears in the 1600-1660 cm⁻¹ range in the spectra of the Schiff base ligands. ajchem-a.commdpi.com The specific positions of these bands are sensitive to the molecular environment and coordination.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Reference |

|---|---|---|---|

| Phenolic O-H | Stretching | 3300 - 3450 (broad) | |

| Carbonyl C=O (Salicylaldehyde) | Stretching | ~1668 - 1679 | ias.ac.innih.gov |

| Azomethine C=N (Schiff Base) | Stretching | 1600 - 1660 | ajchem-a.commdpi.com |

| Phenolic C-O | Stretching | 1258 - 1285 | nih.gov |

The coordination of the salicylaldehyde or its Schiff base derivatives to the cobalt(II) ion induces significant shifts in the IR spectral bands, providing clear evidence of complex formation.

Coordination of Phenolic Oxygen : The broad band corresponding to the phenolic O-H vibration disappears in the spectra of the cobalt complexes. This indicates the deprotonation of the hydroxyl group and the formation of a Co-O bond with the phenolato oxygen. nih.gov Further evidence is provided by the shift of the phenolic C-O stretching vibration from around 1258-1285 cm⁻¹ in the free ligand to a higher frequency (1315–1324 cm⁻¹) in the complex. nih.gov

Coordination of Carbonyl/Azomethine Group : When salicylaldehyde coordinates to a metal ion, the carbonyl C=O stretching band shifts, typically to a lower wavenumber (e.g., ~1620 cm⁻¹). nih.gov This shift indicates the coordination of the carbonyl oxygen to the cobalt center, which weakens the C=O double bond. Similarly, for Schiff base ligands, the azomethine C=N band shifts to a lower frequency (by about 10-15 cm⁻¹) upon complexation, confirming the coordination of the azomethine nitrogen to the cobalt ion.

New Bands : The formation of new bonds between the cobalt ion and the ligand gives rise to new bands in the far-infrared region of the spectrum. Bands observed in the 435-469 cm⁻¹ range can be assigned to the Co-N stretching vibration, while bands for the Co-O vibration also appear, substantiating the coordination scheme.

Electronic (UV-Vis) Spectroscopy

Electronic spectroscopy provides valuable information about the d-orbital splitting in the cobalt(II) ion, which is directly related to the coordination geometry of the complex. The spectra typically exhibit bands arising from d-d electronic transitions and charge transfer phenomena.

The d-d transitions in cobalt(II) complexes are typically weak and appear in the visible region of the spectrum. The number, position, and intensity of these bands are highly dependent on the stereochemistry of the metal center.

Octahedral Geometry : High-spin octahedral Co(II) (d⁷) complexes are expected to show three spin-allowed d-d transitions. However, due to the Jahn-Teller effect and spin-orbit coupling, these bands are often broad and may show shoulders. For instance, a high-spin Co(II) complex in an octahedral environment may show a broad band with a maximum around 534 nm (~18,700 cm⁻¹) with shoulders at other wavelengths. nih.gov In some cases, a single d-d transition is observed in the range of 25063-25445 cm⁻¹ for distorted octahedral structures. ijcrt.org

Tetrahedral Geometry : Tetrahedral Co(II) complexes typically exhibit multiple absorption bands in the visible and near-infrared regions. Transitions are often observed in the 590-680 nm (16950-14700 cm⁻¹) range. mdpi.com

Square Planar Geometry : Low-spin square planar Co(II) complexes show characteristic d-d transitions at different energies. Bands have been identified at approximately 18587-18939 cm⁻¹, 22272-22779 cm⁻¹, and 24876-25575 cm⁻¹. ijcrt.org Other reports place these transitions around 19646 and 20325 cm⁻¹.

From the energies of these d-d transitions, ligand field parameters such as the crystal field splitting parameter (10Dq or Δ) and the Racah interelectronic repulsion parameter (B) can be calculated using Tanabe-Sugano diagrams. These parameters provide quantitative measures of the metal-ligand bond strength and the electronic structure of the complex.

In addition to the weaker d-d bands, the electronic spectra of cobalt(II) salicylaldehyde systems display intense bands, typically in the ultraviolet or near-visible region, which are assigned to charge transfer (CT) transitions. These transitions involve the transfer of an electron between molecular orbitals that are primarily centered on the ligand and those centered on the metal. libretexts.org

Two main types of charge transfer are observed:

Ligand-to-Metal Charge Transfer (LMCT) : Intense bands observed in the high-energy region, for example, between 26525 cm⁻¹ and 33220 cm⁻¹, are often assigned to LMCT transitions. In these transitions, an electron moves from a ligand-based orbital to a metal-based d-orbital.

Metal-to-Ligand Charge Transfer (MLCT) : For some cobalt(II) salicylideneimine complexes, a charge-transfer band found in the 25,000–27,000 cm⁻¹ region has been assigned to an MLCT transition. rsc.org

The energy of these CT bands is influenced by the nature of the ligand, the metal ion's oxidation state, and the solvent. ijcrt.org

The electronic spectrum serves as a reliable indicator of the coordination geometry around the cobalt(II) ion. The distinct patterns of d-d transitions for different geometries allow for structural diagnosis.

| Coordination Geometry | Typical d-d Transition Bands (cm⁻¹) | Typical Charge Transfer Bands (cm⁻¹) | Reference |

|---|---|---|---|

| Square Planar / Distorted Square Planar | ~18500 - 18900, ~22200 - 22800, ~24800 - 25600 | > 28900 | ijcrt.org |

| Distorted Octahedral | ~25000 - 25450 (single band) | ~29400 - 36100 | ijcrt.org |

| Tetrahedral | ~14700 - 17000 (590-680 nm) | - | mdpi.com |

For example, the observation of three distinct d-d bands in the visible region for a cobalt(II) salicylaldehyde complex in a non-coordinating solvent like chloroform (B151607) strongly suggests a low-spin square planar geometry. ijcrt.org When the same complex is dissolved in a coordinating solvent like DMSO, the spectrum often changes to show a single d-d transition at a higher energy, which is characteristic of a solvent-coordinated, six-coordinate distorted octahedral structure. ijcrt.org This demonstrates the utility of UV-Vis spectroscopy in not only determining the solid-state structure but also in studying the behavior of the complex in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. However, its application to paramagnetic complexes such as those of cobalt(II) can be challenging. The unpaired electrons in Co(II) (a d7 ion) can cause significant shifting and broadening of NMR signals, making spectra difficult to obtain and interpret. nih.govresearchgate.net For this reason, detailed NMR data for Cobalt(II) salicylaldehyde dihydrate is not extensively reported in the literature. Much of the available NMR research on cobalt-salicylaldehyde systems involves either diamagnetic Co(III) complexes or Schiff base derivatives that form diamagnetic square planar Co(II) complexes. nih.govresearchgate.net

In principle, a ¹H NMR spectrum of Cobalt(II) salicylaldehyde dihydrate would show signals for the aromatic protons of the salicylaldehyde ligand and the protons of the coordinated water molecules. However, due to the paramagnetic nature of the Co(II) ion, these signals are expected to be significantly broadened and shifted over a wide spectral range, potentially hundreds of ppm. researchgate.netmagritek.com

For comparison, the ¹H NMR spectrum of the free salicylaldehyde ligand exhibits characteristic signals for the aldehydic proton, the hydroxyl proton, and the aromatic protons in their expected diamagnetic regions. Upon coordination to a paramagnetic center like Co(II), these proton signals would experience substantial paramagnetic shifts. The magnitude of these shifts is dependent on the distance of the protons from the paramagnetic metal center. researchgate.net Protons closer to the cobalt ion would experience larger shifts and greater broadening.

Interactive Data Table: Representative ¹H NMR Data for Salicylaldehyde and Expected Changes upon Coordination to Paramagnetic Co(II)

| Proton Type | Typical Chemical Shift (ppm) for Free Salicylaldehyde | Expected Observation in Paramagnetic Co(II) Complex |

| Aldehydic (-CHO) | 9.8 - 10.0 | Broadened and significantly shifted signal |

| Phenolic (-OH) | 10.9 - 11.1 | Signal may disappear upon deprotonation and coordination, or be extremely broad |

| Aromatic (Ar-H) | 6.8 - 7.6 | Multiple broadened and shifted signals |

| Coordinated Water (H₂O) | N/A | A broad, shifted signal, often difficult to distinguish from baseline noise |

Similar to ¹H NMR, obtaining well-resolved ¹³C NMR spectra for paramagnetic Co(II) complexes is challenging. The strong paramagnetic effect exerted by the cobalt center can prevent the observation of ¹³C NMR signals altogether in some cases. nih.gov The carbon signals of the salicylaldehyde ligand, including the carbonyl carbon, the phenolic carbon, and the aromatic ring carbons, would all be affected.

In cases where signals are observable, they would be significantly broadened and shifted from their typical diamagnetic positions. The interpretation of such spectra requires specialized techniques and can be complex.

Interactive Data Table: Representative ¹³C NMR Data for Salicylaldehyde and Expected Changes upon Coordination to Paramagnetic Co(II)

| Carbon Type | Typical Chemical Shift (ppm) for Free Salicylaldehyde | Expected Observation in Paramagnetic Co(II) Complex |

| Carbonyl (-CHO) | ~190 | Broadened and significantly shifted signal, may be unobservable |

| Phenolic (C-OH) | ~161 | Broadened and significantly shifted signal, may be unobservable |

| Aromatic (Ar-C) | 117 - 136 | Multiple broadened and shifted signals, may be unobservable |

While detailed NMR assignment is difficult for paramagnetic Cobalt(II) salicylaldehyde dihydrate, NMR studies on analogous diamagnetic complexes confirm the bidentate coordination of the salicylaldehyde ligand through the phenolic oxygen and the carbonyl oxygen. In such cases, the disappearance of the phenolic proton signal and shifts in the aromatic and aldehydic proton signals are indicative of coordination.

For paramagnetic complexes, the symmetry of the coordination environment can sometimes be inferred from the pattern of shifted resonances, although this is often qualitative. scirp.org The observation of a single set of ligand resonances, albeit broadened and shifted, would suggest a symmetrical coordination environment in solution.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that is specifically applicable to species with unpaired electrons, such as the Co(II) ion in Cobalt(II) salicylaldehyde dihydrate. mdpi.com The ESR spectrum provides information about the electronic environment of the paramagnetic center.

For a high-spin octahedral Co(II) complex, the ESR spectrum is typically observed at low temperatures to overcome the effects of rapid spin-lattice relaxation which can broaden the signals beyond detection at room temperature. nih.gov The spectrum is characterized by its g-values, which are a measure of the interaction of the unpaired electron with the external magnetic field. Anisotropic g-values (gₓ ≠ gᵧ ≠ g₂) are expected for a low-symmetry environment, which is typical for such complexes. mdpi.com The hyperfine coupling of the unpaired electron with the cobalt nucleus (I = 7/2) can lead to a complex pattern of eight lines, although this is often not fully resolved due to broadening effects. nih.gov

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and can provide evidence for its composition. For Cobalt(II) salicylaldehyde dihydrate, techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) could be employed. The mass spectrum would be expected to show a peak corresponding to the molecular ion or related fragments. For instance, a peak corresponding to the loss of the two water molecules, [Co(C₇H₅O₂)₂]⁺, might be observed. The isotopic pattern of the molecular ion peak would also be characteristic of the presence of a cobalt atom. nih.govasianpubs.org

Interactive Data Table: Expected Molecular Ions in the Mass Spectrum of Cobalt(II) Salicylaldehyde Dihydrate

| Species | Formula | Expected m/z |

| [Co(C₇H₅O₂)₂(H₂O)₂]⁺ | C₁₄H₁₄CoO₆ | 337.0 |

| [Co(C₇H₅O₂)₂]⁺ | C₁₄H₁₀CoO₄ | 301.0 |

Magnetic Properties and Electronic Structure Investigations

Magnetic Susceptibility Measurements

Magnetic susceptibility studies are crucial for understanding the paramagnetic nature of Cobalt(II) salicylaldehyde (B1680747) dihydrate. These measurements quantify the extent to which the material becomes magnetized in an applied magnetic field.

At room temperature, the effective magnetic moment (μeff) for high-spin octahedral Co(II) complexes is typically in the range of 4.7 to 5.2 Bohr magnetons (B.M.). This is significantly higher than the spin-only value of 3.87 B.M. expected for three unpaired electrons. For similar octahedral Co(II) complexes, room temperature χMT values (where χM is the molar magnetic susceptibility and T is the temperature) are observed to be considerably larger than the theoretical spin-only value of 1.875 cm3 K mol-1. For instance, values such as 2.98 cm3 K mol-1 and 2.614 cm3 K mol-1 have been reported for related compounds, indicating a substantial orbital contribution to the magnetic moment. nih.govosti.gov

Table 1: Typical Magnetic Moment Ranges for High-Spin Octahedral Co(II) Complexes

| Parameter | Typical Value Range |

|---|---|

| Effective Magnetic Moment (μeff) | 4.7 - 5.2 B.M. |

The magnetic susceptibility of Cobalt(II) salicylaldehyde dihydrate exhibits a dependence on temperature. As the temperature is lowered, the χMT product for high-spin octahedral Co(II) complexes typically decreases. nih.gov This decline is often attributed to the effects of zero-field splitting (ZFS), which lifts the degeneracy of the spin states even in the absence of an external magnetic field. nih.gov This behavior is characteristic of Co(II) ions in a distorted octahedral geometry where the ground state is orbitally degenerate.

Spin States and Orbital Contributions

In its typical octahedral coordination environment, as found in the dihydrate complex with salicylaldehyde and water ligands, the Co(II) ion is in a high-spin state. This corresponds to an electron configuration of (t2g)5(eg)2, resulting in three unpaired electrons. Low-spin octahedral Co(II) complexes, with one unpaired electron, are less common and typically require ligands that create a very strong ligand field. For Cobalt(II) salicylaldehyde dihydrate, a high-spin state is the ground state.

A defining feature of high-spin octahedral Co(II) complexes is the significant contribution of orbital angular momentum to the magnetic moment. nih.govresearchgate.net This arises because the ground electronic state is a 4T1g term, which is orbitally triply degenerate. nih.gov Spin-orbit coupling allows for the mixing of this ground state with higher energy states, resulting in an "unquenched" orbital angular momentum that adds to the spin-only magnetic moment. researchgate.netmanchester.ac.uk This effect is the primary reason why the experimentally observed magnetic moments are much higher than the 3.87 B.M. calculated based on spin alone. researchgate.net Any distortion from perfect octahedral symmetry can partially quench this orbital contribution. researchgate.netnih.gov

Intermolecular Magnetic Interactions

In the solid state, intermolecular interactions can influence the magnetic properties of Cobalt(II) salicylaldehyde dihydrate. The crystal structure allows for interactions such as hydrogen bonding, particularly involving the coordinated water molecules and the hydroxyl and carbonyl groups of the salicylaldehyde ligands. These interactions can mediate weak magnetic exchange between adjacent Co(II) centers. nih.gov While these interactions are generally weak (antiferromagnetic or ferromagnetic), they can contribute to the observed decrease in the χMT product at very low temperatures. The large separation between cobalt ions, typically enforced by the bulky ligands, usually prevents strong direct magnetic exchange. nih.gov

Antiferromagnetic Coupling in Binuclear/Polynuclear Complexes

Antiferromagnetic coupling is a phenomenon observed in polynuclear complexes where the magnetic moments of adjacent metal centers align in an antiparallel fashion, leading to a reduction in the total magnetic moment of the complex. This is a common feature in many binuclear and polynuclear cobalt(II) complexes.

In studies of dinuclear cobalt(II) Schiff base complexes derived from salicylaldehyde and 2-aminophenol, temperature-dependent magnetic susceptibility measurements have been employed to understand the nature of the magnetic interactions. For instance, in certain heterodinuclear complexes, the magnetic behavior is indicative of antiferromagnetic coupling between the metal centers . The strength of this coupling is influenced by the structural parameters of the complex, such as the distances between the cobalt ions and the angles within the bridging network.

Similarly, six-coordinate high-spin cobalt(II)-semiquinonato complexes exhibit triplet electronic ground states that arise from the antiferromagnetic coupling between the high-spin d7 metal ion and a radical ligand nih.gov. This demonstrates that antiferromagnetic interactions are not limited to metal-metal coupling but can also occur between a metal ion and a paramagnetic ligand.

The following table presents representative magnetic data for a dinuclear cobalt(II) complex, illustrating the effect of antiferromagnetic coupling on its magnetic properties.

| Temperature (K) | Molar Susceptibility (χM) (cm³/mol) | Effective Magnetic Moment (µeff) per Co(II) ion (B.M.) |

| 300 | 5.8 x 10⁻³ | 4.2 |

| 200 | 7.5 x 10⁻³ | 3.9 |

| 100 | 1.2 x 10⁻² | 3.5 |

| 50 | 2.0 x 10⁻² | 3.2 |

| 10 | 5.8 x 10⁻² | 2.4 |

Note: This data is illustrative for a representative binuclear cobalt(II) complex and not specific to Cobalt(II) salicylaldehyde dihydrate.

Superexchange Mechanisms

The magnetic coupling between metal ions in polynuclear complexes is often mediated by bridging ligands through a mechanism known as superexchange mdpi.com. This indirect exchange interaction occurs when the orbitals of the metal centers overlap with the orbitals of a shared ligand, facilitating the communication of spin information between the metal ions wikipedia.org. The nature and efficiency of the superexchange mechanism are highly dependent on the geometry of the bridging unit and the nature of the bridging ligand itself mdpi.com.

In the context of cobalt(II) complexes, the superexchange interaction can be transmitted through various bridging moieties, such as phenoxido, hydroxido, or other multi-atom ligands. The Goodenough-Kanamori rules provide a qualitative framework for predicting the nature of the superexchange interaction (ferromagnetic or antiferromagnetic) based on the orbital symmetries and electron occupancies of the interacting metal ions and the bridging ligand wikipedia.org.

The magnitude of the superexchange interaction is sensitive to subtle structural changes. For example, the angle of the metal-ligand-metal bridge plays a crucial role; variations in this angle can significantly alter the overlap between the magnetic orbitals, thereby modulating the strength of the magnetic coupling. While the direct study of superexchange in "Cobalt(II) salicylaldehyde dihydrate" is not available, the principles derived from related polynuclear cobalt complexes are fundamental to understanding its potential magnetic behavior in condensed phases or in the formation of polynuclear structures.

Coordination Chemistry Principles and Ligand Binding Modes

Chelating Behavior of Salicylaldehyde-Based Ligands

Salicylaldehyde (B1680747) and its derivatives are highly effective chelating agents, capable of binding to a central metal ion through multiple donor atoms to form stable ring structures. acs.org This chelation is a key principle in the formation and stability of cobalt(II) salicylaldehyde complexes.

Salicylaldehyde-based ligands, particularly Schiff bases formed by the condensation of salicylaldehyde with various amines, offer a diverse range of donor atoms for coordination with metal ions. tandfonline.com The most common donor atoms are nitrogen and oxygen. researchgate.netresearchgate.net The imine nitrogen of the Schiff base and the phenolic oxygen of the salicylaldehyde moiety are primary coordination sites. tandfonline.comnih.gov

However, the versatility of these ligands allows for the incorporation of other donor atoms, such as sulfur, by using amines like thiosemicarbazide in the Schiff base synthesis. researchgate.netacs.org This results in ligands with N, O, and S donor sets, which can chelate to a metal ion in a tridentate fashion. researchgate.net The specific set of donor atoms influences the electronic properties and the stability of the resulting cobalt(II) complex. nih.govresearchgate.net

| Donor Atom Set | Description | Example Ligand Type |

| N, O | The most common set, involving the imine nitrogen and phenolic oxygen. | Schiff bases from salicylaldehyde and primary amines. |

| N, O, S | Incorporates a sulfur atom, typically from a thiosemicarbazide derivative. | Salicylaldehyde thiosemicarbazone. |

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. Salicylaldehyde-based ligands exhibit remarkable variability in their denticity, which can be tailored by the choice of the amine used in the Schiff base synthesis. researchgate.netnih.gov

Bidentate: The simplest case involves the salicylaldehyde anion itself or a Schiff base derived from a simple primary amine. Coordination occurs through the phenolic oxygen and the imine nitrogen, forming a stable six-membered chelate ring. researchgate.netnih.gov

Tridentate: By using an amine with an additional donor group, tridentate ligands can be formed. For example, a Schiff base derived from an amino acid can coordinate through the phenolic oxygen, imine nitrogen, and a carboxylate oxygen. nih.gov

Tetradentate: Condensation of two equivalents of salicylaldehyde with a diamine, such as ethylenediamine, results in a tetradentate ligand that can encircle a metal ion. researchgate.netsapub.org These are often referred to as "salen" type ligands.

Hexadentate: More complex diamines can lead to hexadentate ligands capable of forming highly stable complexes with an octahedral geometry around the metal center. nih.gov

The ability to control the denticity of the ligand is a powerful tool in designing cobalt(II) complexes with specific geometries and properties. nih.gov

| Denticity | Description | Example |

| Bidentate | Two donor atoms coordinate to the metal ion. | Salicylaldehyde anion, Schiff bases with simple amines. |

| Tridentate | Three donor atoms coordinate to the metal ion. | Schiff bases derived from amino acids. |

| Tetradentate | Four donor atoms coordinate to the metal ion. | "Salen" type ligands from diamines. |

| Hexadentate | Six donor atoms coordinate to the metal ion. | Ligands from more complex diamines. |

Schiff bases derived from salicylaldehyde can exist in two tautomeric forms: the enol-imine form and the keto-amine form. In the solid state and in solution, there is often an equilibrium between these two forms. nih.gov

The enol-imine form is characterized by a phenolic hydroxyl group (O-H) and an imine double bond (C=N). The keto-amine form features a ketone group (C=O) and an amine single bond (N-H). The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of the substituents on the Schiff base. researchgate.netmasterorganicchemistry.com

Coordination to a metal ion like cobalt(II) typically occurs through the deprotonated enol form, where the phenolic proton is lost, and the ligand binds as an anion. nih.gov This mode of coordination is favored as it leads to the formation of a stable chelate ring. The presence of the keto-enol tautomerism is crucial as it provides the acidic proton that is readily lost upon complexation. Theoretical calculations have shown that while the enol form is generally more stable for the free ligand, the keto form can be stabilized upon molecular association in the crystalline state. nih.gov The tautomeric equilibrium can also be influenced by the metal ion itself, with the coordination stabilizing the enol form. acs.org

Formation Constants and Solution Equilibria

The stability of cobalt(II) salicylaldehyde complexes in solution is quantified by their formation constants. These constants provide valuable information about the thermodynamics of the complexation reaction and the distribution of different complex species under various conditions.

Potentiometric titration, specifically pH-metric titration, is a widely used technique to determine the stability constants of metal complexes in solution. This method involves titrating a solution containing the metal ion and the ligand with a standard base, while monitoring the pH. The resulting titration curve provides data on the protonation constants of the ligand and the formation constants of the metal-ligand complexes.

For the cobalt(II)-salicylaldehyde system, pH-metric titrations can be used to determine the stepwise formation constants (K1, K2, etc.) corresponding to the addition of successive ligands to the cobalt(II) ion. These studies are often carried out in mixed-solvent systems, such as ethanol-water mixtures, to ensure the solubility of the ligand and the resulting complexes. The Irving-Rossotti pH titration technique is a common method employed for these determinations. researchgate.net

Based on the formation constants obtained from pH-metric titrations, species distribution diagrams can be constructed. These diagrams illustrate the percentage of each complex species present in solution as a function of pH. researchgate.net For the cobalt(II)-salicylaldehyde system, such a diagram would show the relative concentrations of the free cobalt(II) ion, the mono-ligand complex [Co(salicylaldehyde)]+, the bis-ligand complex [Co(salicylaldehyde)2], and any other species that may form, such as hydroxo complexes at higher pH.

These distribution curves are essential for understanding the predominant species under specific pH conditions, which is crucial for applications where the activity of the complex is dependent on its specific form in solution. researchgate.net For instance, in biological systems, the pH can significantly influence which cobalt(II) salicylaldehyde species is present and therefore its biological activity.

Role of Counterions and Axial Ligands in Coordination Sphere Tuning

The final structure, geometry, and properties of a metal complex are not solely determined by the primary ligand (in this case, salicylaldehydate) but are also significantly influenced by the counterions present from the starting salt and the coordination of additional, often solvent-derived, axial ligands.

Influence of Counterions:

Influence of Axial Ligands:

In Cobalt(II) salicylaldehyde dihydrate, the two water molecules ([H₂O]) play the role of axial ligands. The two salicylaldehydate ligands form the equatorial plane around the cobalt(II) center, and the two water molecules occupy the axial positions, completing a six-coordinate, distorted octahedral geometry. nih.gov This is a common coordination environment for Co(II) when crystallized from aqueous or alcoholic solutions.

The coordination sphere can be further tuned by replacing these axial water ligands with other neutral donor ligands. For example, the introduction of N-donor ligands like pyridine (B92270), imidazole, or 2,2'-dipyridylamine can lead to the formation of mixed-ligand complexes. nih.govresearchgate.net In these cases, the water molecules are displaced by the stronger N-donor ligands, resulting in new complexes with potentially different electronic, magnetic, and reactive properties. The nature of these axial ligands can modify the ligand field strength around the cobalt center, which in turn affects the complex's color and stability. The combination of anionic primary ligands with easily detachable, neutral co-ligands like water is a common strategy for creating stable yet reactive catalyst materials.

The table below summarizes the roles of different components in tuning the coordination sphere of cobalt(II) salicylaldehyde complexes.

| Component | Role in Coordination Sphere | Resulting Geometry (Typical) |

| Salicylaldehydate | Primary bidentate chelating ligand | Forms the equatorial plane |

| Water (H₂O) | Axial monodentate ligand | Completes a six-coordinate sphere, leading to an octahedral geometry |

| Counterions (e.g., Cl⁻, NO₃⁻, CH₃COO⁻) | Influences crystallization and packing; can sometimes coordinate directly | Can affect ligand conformation and intermolecular interactions |

| Other N-donor ligands (e.g., pyridine) | Can replace axial water ligands | Forms mixed-ligand complexes, modifying electronic and steric properties |

Stability and Reactivity of Cobalt(II) Salicylaldehyde Dihydrate Complexes

The stability and reactivity of cobalt(II) salicylaldehyde dihydrate are interconnected properties that dictate its behavior under various conditions and its utility in applications such as catalysis.

Stability:

The chelate effect, resulting from the bidentate coordination of two salicylaldehydate ligands, imparts significant thermodynamic stability to the complex. Stability constants (K) for related cobalt(II) complexes with similar ligands have been determined spectrophotometrically, with values indicating thermodynamically stable compounds. For example, the stability constant for a Co(II)-salicylhydroxamate complex was found to be 5.2 x 10³. ijsr.net Cobalt(II) complexes of Schiff bases derived from salicylaldehyde also show high stability in solution. nih.gov This inherent stability is crucial for the isolation and handling of the compound.

The thermal stability of the dihydrate complex is governed by the strength of the coordination bonds. Thermogravimetric analysis (TGA) of related hydrated cobalt(II) complexes reveals a multi-step decomposition process. nih.gov Typically, the initial mass loss corresponds to the removal of lattice or coordinated water molecules. For instance, the thermal decomposition of cobalt(II) acetate (B1210297) tetrahydrate shows that dehydration is complete by 150 °C. rsc.org Similarly, other hydrated cobalt salts lose their water of crystallization upon heating before the organic ligand begins to decompose at higher temperatures. issr.edu.kh For Cobalt(II) salicylaldehyde dihydrate, heating would first lead to the loss of the two coordinated water molecules to form the anhydrous complex, followed by the decomposition of the salicylaldehydate ligands at significantly higher temperatures.

The table below outlines the expected thermal decomposition stages for a generic hydrated cobalt(II) complex.

| Temperature Range (°C) | Decomposition Stage | Product |

| ~100 - 200 | Dehydration | Loss of coordinated water molecules |

| > 250 | Ligand Pyrolysis | Decomposition of the salicylaldehydate ligand |

| High Temperature | Final Residue | Cobalt Oxide (e.g., CoO, Co₃O₄) |

Reactivity:

The reactivity of cobalt(II) salicylaldehyde dihydrate is centered on the cobalt(II) ion's ability to exist in multiple oxidation states (primarily +2 and +3) and to coordinate with other molecules.

Oxidation: The Co(II) center is susceptible to oxidation to Co(III), especially in the presence of air (oxygen) and a coordinating solvent. libretexts.org This reactivity is fundamental to the catalytic applications of cobalt-salicylaldehyde systems. acs.org Spectroscopic studies on related cobalt(II) aminophenol complexes show that aerobic oxidation often proceeds through a ligand-based radical species, generating a Co(III) species. nih.gov This ability to activate molecular oxygen is a hallmark of many cobalt Schiff base complexes, which have been studied as "oxygen carriers". okstate.edu

Ligand Exchange: The axial water ligands are relatively labile and can be substituted by other ligands, as discussed previously. This reactivity allows the complex to serve as a precursor for the synthesis of a wide range of mixed-ligand cobalt complexes.

Catalytic Activity: Salicylaldehyde-cobalt(II) systems have been developed as effective catalysts for various organic transformations, such as the C–H alkoxylation of indoles. acs.org In these reactions, the cobalt complex facilitates cross-dehydrogenative coupling, demonstrating its ability to mediate redox processes. Preliminary mechanistic studies suggest that the C-H activation step may not be the rate-determining step, highlighting the complex's role in other parts of the catalytic cycle. acs.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For transition metal complexes like Cobalt(II) salicylaldehyde (B1680747) dihydrate, DFT provides a framework to understand their geometry, electronic properties, and reactivity.

While specific DFT studies exclusively on the dihydrate form of Cobalt(II) salicylaldehyde are limited in publicly accessible literature, extensive research has been conducted on the closely related anhydrous bis(salicylaldehydato)cobalt(II) and other similar cobalt(II) Schiff base complexes. These studies serve as a valuable reference for understanding the fundamental characteristics of the title compound.

Structural Optimization and Geometrical Parameters

A crucial first step in computational analysis is the optimization of the molecular structure to find its lowest energy conformation. For cobalt(II) complexes with salicylaldehyde-type ligands, DFT calculations are employed to determine key geometrical parameters such as bond lengths and angles in the coordination sphere of the cobalt ion.

In related square planar cobalt(II) Schiff base complexes, the optimized geometry reveals the coordination of the cobalt ion with the oxygen and nitrogen atoms of the ligands. For instance, in a related cobalt(II) complex, the crystal parameters were determined to be a = 6.3623(4) Å, b = 6.5585(4) Å, and c = 10.8135(7) Å with a monoclinic crystal system. researchgate.net The coordination geometry around the Co(II) ion in such complexes is often a distorted tetrahedral or square planar arrangement. The presence of two water molecules in Cobalt(II) salicylaldehyde dihydrate would complete the coordination sphere, likely resulting in a distorted octahedral geometry.

Table 1: Representative Geometrical Parameters for a Related Anhydrous Cobalt(II) Salicylaldehyde Complex

| Parameter | Value (Å) |

|---|---|

| Co-O (phenolic) | ~1.9 - 2.1 |

| Co-O (carbonyl) | ~1.9 - 2.1 |

| C-O (phenolic) | ~1.2 - 1.4 |

| C=O (carbonyl) | ~1.2 - 1.3 |

Note: These are typical ranges observed in similar cobalt(II) salicylaldehyde complexes and are provided for illustrative purposes.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic properties of a molecule are paramount to understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

In studies of related bis(N-tert-pentyl-salicylaldimine)cobalt(II), computational methods were used to determine the energy gap between the HOMO and LUMO. researchgate.net For many cobalt(II) complexes, the HOMO is often localized on the metal d-orbitals and the coordinating atoms of the ligand, while the LUMO may be centered on the ligand's π-system. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Frontier Molecular Orbital Energies for an Analogous Cobalt(II) Schiff Base Complex

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.5 to -6.5 |

| LUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | ~4.0 |

Note: These values are representative of typical cobalt(II) Schiff base complexes and are intended to be illustrative.

Quantum Chemical Parameters (e.g., Hardness, Electrophilicity, Dipole Moment)

From the HOMO and LUMO energies, several quantum chemical parameters can be derived to further quantify the reactivity and stability of a molecule. These include chemical hardness (η), chemical potential (μ), and global electrophilicity index (ω).

Chemical Hardness (η): A measure of the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Electrophilicity Index (ω): Quantifies the energy lowering of a system when it accepts electrons. It is calculated as ω = μ2 / 2η.

These parameters are instrumental in predicting the behavior of the complex in various chemical environments.

Table 3: Calculated Quantum Chemical Parameters for a Representative Cobalt(II) Complex

| Parameter | Value |

|---|---|

| Chemical Hardness (η) | ~2.0 eV |

| Chemical Potential (μ) | ~-4.0 eV |

| Electrophilicity Index (ω) | ~4.0 eV |

| Dipole Moment | Varies with geometry |

Note: These are estimated values based on typical HOMO-LUMO gaps in related complexes and serve as an illustration.

Molecular Dynamics Simulations

Interaction Analysis (e.g., Hirshfeld Surface Analysis, 2D Fingerprint Plots)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystal to generate a surface that elucidates close contacts between neighboring molecules.

For a related anhydrous bis(salicylaldehydato)cobalt(II) complex, Hirshfeld surface analysis revealed that the major contributors to the crystal packing are H···H (71%), O···H (11.7%), and C···H (12.2%) contacts. researchgate.net The dnorm surface, which highlights regions of close contact, and 2D fingerprint plots, which summarize the types and relative importance of intermolecular interactions, are key outputs of this analysis. In the case of Cobalt(II) salicylaldehyde dihydrate, the presence of water molecules would introduce significant O···H hydrogen bonding interactions, which would be prominently featured in the Hirshfeld surface analysis. These hydrogen bonds would play a crucial role in stabilizing the crystal structure.

Prediction of Intramolecular Interactions and Stabilization Energy

Computational methods can also be used to predict and quantify the strength of intramolecular interactions, such as hydrogen bonds. In Cobalt(II) salicylaldehyde dihydrate, intramolecular hydrogen bonding can occur between the hydroxyl group of the salicylaldehyde ligand and the coordinated water molecules or the carbonyl oxygen.

Catalytic Applications of Cobalt Ii Salicylaldehyde Dihydrate Complexes

Oxidation Reactions

Cobalt(II) salicylaldehyde-based complexes are proficient catalysts for various oxidation reactions. They can activate dioxygen, enabling the oxidation of organic substrates under mild conditions. These reactions are significant for the synthesis of valuable oxygenated organic compounds.

Cobalt(II) Schiff-base complexes, particularly those derived from salicylaldehyde (B1680747) derivatives like bis-5-phenylazosalicylaldehyde ethylenediimine, have been demonstrated to catalyze the oxidation of styrene (B11656) using molecular oxygen. mdpi.com In these catalytic systems, the presence of an axial base, such as pyridine (B92270), is often required to facilitate the reaction. The four-coordinate square-planar cobalt complex binds the base at an axial position, which in turn promotes the activation of dioxygen. mdpi.com

The oxidation of styrene catalyzed by these complexes typically yields acetophenone (B1666503) and 1-phenylethanol (B42297) as the primary products. mdpi.com The efficiency and product distribution of the reaction are influenced by several factors, including the choice of solvent, the specific structure of the Schiff-base ligand, and the concentration of the catalyst and substrate. mdpi.com The catalytic activity is dependent on the reaction conditions, which can alter the equilibrium between the active cobalt-dioxygen species. mdpi.com

| Catalyst | Solvent | Product(s) | Key Finding |